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molecular formula C25H27N3O4 B8391823 Acetamide, N-(6,7-dihydro-9,10-dimethoxy-4-oxo-4H-pyrimido(6,1-a)isoquinolin-2-yl)-N-(2,4,6-trimethylphenyl)- CAS No. 83070-40-0

Acetamide, N-(6,7-dihydro-9,10-dimethoxy-4-oxo-4H-pyrimido(6,1-a)isoquinolin-2-yl)-N-(2,4,6-trimethylphenyl)-

Cat. No. B8391823
M. Wt: 433.5 g/mol
InChI Key: PVAKQAGZUGLINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04598148

Procedure details

1.2 ml of triethylamine are added first to an ice-cold solution of 9,10-dimethoxy-2-(2,4,6-trimethyl-anilino)-6,7-dihydro-4H-pyrimido(6,1-a)isoquinolin-4-one (1.6 g) in chloroform (40.0 ml), and then a solution of acetyl chloride (0.64 ml) in chloroform (10.0 ml) is added dropwise. The mixture is stirred for 2 hours. The chloroform solution is washed successively with water, sodium carbonate solution and water, and is then dried over anhydrous sodium sulfate. The solution is filtered and the filtrate evaporated to dryness in vacuo. The residue is triturated with diethyl ether to yield the desired compound in solid form. Yield 1.6 g, m.p. 210°-212° C. (dichloromethane-petroleum ether b.p. 60°-80° C.).
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][C:19]=1[O:20][CH3:21])[C:16]1=[CH:22][C:23]([NH:27][C:28]3[C:33]([CH3:34])=[CH:32][C:31]([CH3:35])=[CH:30][C:29]=3[CH3:36])=[N:24][C:25](=[O:26])[N:15]1[CH2:14][CH2:13]2.[C:37](Cl)(=[O:39])[CH3:38]>C(Cl)(Cl)Cl>[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][C:19]=1[O:20][CH3:21])[C:16]1=[CH:22][C:23]([N:27]([C:37](=[O:39])[CH3:38])[C:28]3[C:33]([CH3:34])=[CH:32][C:31]([CH3:35])=[CH:30][C:29]=3[CH3:36])=[N:24][C:25](=[O:26])[N:15]1[CH2:14][CH2:13]2

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.6 g
Type
reactant
Smiles
COC=1C=C2CCN3C(C2=CC1OC)=CC(=NC3=O)NC3=C(C=C(C=C3C)C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The chloroform solution is washed successively with water, sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is then dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2CCN3C(C2=CC1OC)=CC(=NC3=O)N(C3=C(C=C(C=C3C)C)C)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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